2,6-Dimethyl-1-methylsulfonylazepane
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Overview
Description
2,6-Dimethyl-1-methylsulfonylazepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of two methyl groups at the 2 and 6 positions and a methylsulfonyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-methylsulfonylazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethyl-1-azepanone with a sulfonylating agent such as methylsulfonyl chloride in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the overall yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1-methylsulfonylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted azepanes depending on the nucleophile used.
Scientific Research Applications
2,6-Dimethyl-1-methylsulfonylazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1-methylsulfonylazepane involves its interaction with molecular targets through its sulfonyl and azepane moieties. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The azepane ring provides structural rigidity and can enhance the compound’s binding affinity to specific targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylazepane: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
1-Methylsulfonylazepane: Does not have the additional methyl groups at the 2 and 6 positions, which can affect its steric and electronic properties.
2,6-Dimethyl-1-sulfonylazepane: Similar structure but with different substituents on the sulfonyl group.
Uniqueness
2,6-Dimethyl-1-methylsulfonylazepane is unique due to the combination of its methyl and sulfonyl substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both methyl groups and the sulfonyl group allows for a diverse range of chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2,6-dimethyl-1-methylsulfonylazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-8-5-4-6-9(2)10(7-8)13(3,11)12/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKWKEAHPUKGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N(C1)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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